molecular formula C7H17N3O2 B037665 Diethylamino-oxido-propoxyiminoazanium CAS No. 112753-64-7

Diethylamino-oxido-propoxyiminoazanium

Cat. No.: B037665
CAS No.: 112753-64-7
M. Wt: 175.23 g/mol
InChI Key: SRMGPOJFLKZFES-UHFFFAOYSA-N
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Description

Diethylamino-oxido-propoxyiminoazanium (CAS No. 112753-64-7) is a triazene derivative with the molecular formula C₇H₁₇N₃O₂ and a molecular weight of 175.23 g/mol . Its systematic IUPAC name is 1-Triazene,3,3-diethyl-1-propoxy-, 2-oxide, and it is characterized by a unique structural arrangement featuring a propoxy group, diethylamino substituents, and an oxidized triazene backbone. Key physicochemical properties include:

  • Hydrogen bond donors: 0
  • Hydrogen bond acceptors: 4
  • Rotatable bonds: 6
  • Topological polar surface area: ~52.3 Ų

Properties

CAS No.

112753-64-7

Molecular Formula

C7H17N3O2

Molecular Weight

175.23 g/mol

IUPAC Name

diethylamino-oxido-propoxyiminoazanium

InChI

InChI=1S/C7H17N3O2/c1-4-7-12-8-10(11)9(5-2)6-3/h4-7H2,1-3H3

InChI Key

SRMGPOJFLKZFES-UHFFFAOYSA-N

SMILES

CCCON=[N+](N(CC)CC)[O-]

Canonical SMILES

CCCON=[N+](N(CC)CC)[O-]

Synonyms

1-Propoxy-3,3-diethyltriazene 2-oxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Triazene Derivatives

Diethylamino-oxido-propoxyiminoazanium belongs to the triazene family, which includes compounds with a N=N–N backbone. Comparatively, simpler triazenes like 1-phenyltriazene lack the propoxy and diethylamino-oxido groups, resulting in lower molecular weights (~135 g/mol) and fewer rotatable bonds (3 vs. 6).

Functional Analogues: Diphenylamine Derivatives

Evidence from diphenylamine analogs (e.g., tofenamic acid , thyroxine , and triiodothyronine ) highlights shared functional motifs, such as aromatic rings and ether linkages (Supplemental Figure 1, ). However, key distinctions include:

  • Tofenamic acid: A nonsteroidal anti-inflammatory drug (NSAID) with a carboxylic acid group, enabling hydrogen bonding (2 donors, 3 acceptors) and higher polarity (polar surface area ~63.6 Ų).
  • Thyroxine/Triiodothyronine: Iodinated hormones with amino acid backbones, featuring multiple hydrogen bond donors (≥3) and acceptors (≥6), critical for receptor binding.

In contrast, this compound’s lack of ionizable groups (e.g., carboxylic acids or amines) limits its hydrogen-bonding capacity, suggesting divergent applications compared to these bioactive molecules .

Azetidinyl and Thiazolyl Derivatives

Compounds like (Z)-2-[...]azetidinyl-carbamoyl acids () share complex heterocyclic frameworks but differ in their functionalization. For example, ethyl esters with azetidinyl-sulfo groups (e.g., Ethyl (Z)-2-[...]propionate) exhibit sulfonic acid moieties, enhancing solubility and ionic character—a feature absent in this compound.

Data Table: Comparative Analysis

Property This compound Tofenamic Acid 1-Phenyltriazene (Hypothetical)
Molecular Weight (g/mol) 175.23 261.72 ~135
Hydrogen Bond Donors 0 2 1
Hydrogen Bond Acceptors 4 3 3
Rotatable Bonds 6 5 3
Polar Surface Area (Ų) ~52.3 ~63.6 ~45
Key Functional Groups Propoxy, Diethylamino, Triazene-oxide Carboxylic acid, Diphenylamine Phenyl, Triazene

Research Findings and Implications

  • Reactivity: The oxidized triazene group in this compound may confer stability under acidic conditions, unlike non-oxidized triazenes, which are prone to decomposition .
  • Synthetic Utility : Its six rotatable bonds and moderate polarity suggest utility as a flexible linker in coordination chemistry or polymer design .

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